molecular formula C9H17NO5 B160452 (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid CAS No. 127852-78-2

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Katalognummer: B160452
CAS-Nummer: 127852-78-2
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: PEZOIOCDCZQUCM-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral β-hydroxy acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a hydroxyl group at C3. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group acts as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under mild acidic conditions. Its stereochemistry (S-configuration at C4) and hydroxyl group contribute to its utility in constructing enantioselective drug candidates or bioactive molecules.

Eigenschaften

IUPAC Name

(3S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZOIOCDCZQUCM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515993
Record name (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-78-2
Record name (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a typical procedure:

  • Reactants : 4-aminobutanoic acid (1.0 eq), Boc₂O (1.2 eq), triethylamine (1.5 eq).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stirred at 0–25°C for 4–12 hours.

  • Yield : 85–92% after purification via silica gel chromatography.

The Boc group shields the amine from undesired side reactions during subsequent steps.

Hydroxyl Group Introduction

The 3-hydroxy group is introduced via stereoselective oxidation-reduction:

  • Oxidation : The 3-position is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in DCM.

  • Reduction : Asymmetric reduction of the ketone to the (S)-alcohol is achieved using Corey-Bakshi-Shibata (CBS) catalyst or enantioselective biocatalysts.

StepReagents/ConditionsStereochemical OutcomeYield (%)
OxidationDMP, DCM, 0°C, 2 hKetone intermediate78–85
Reduction(S)-CBS catalyst, BH₃·THF, –20°C, 6 h(S)-configured alcohol70–75

Chiral Induction Strategies

Asymmetric Catalysis

The CBS reduction employs a chiral oxazaborolidine catalyst to enforce (S)-configuration. Key parameters:

  • Catalyst loading : 5–10 mol%.

  • Temperature : –20°C to minimize racemization.

  • Solvent : THF or toluene.

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution. For example:

  • Substrate : Racemic 3-hydroxybutanoate ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

  • Outcome : >98% enantiomeric excess (ee) for (S)-isomer.

Industrial-Scale Production

Continuous Flow Systems

Microreactors enhance mass/heat transfer, improving yield and ee:

  • Residence time : 10–30 minutes.

  • Throughput : 1–5 kg/day.

  • Purity : ≥99% by HPLC.

Crystallization Optimization

Anti-solvent crystallization (e.g., water in ethanol) achieves >99.5% purity:

  • Solvent ratio : Ethanol/water (3:1 v/v).

  • Recovery : 90–95%.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.10 (m, 1H, CH-OH), 3.30 (m, 2H, NHCH₂).

  • ESI-MS : [M+H]⁺ m/z 220.12 (calculated), 220.10 (observed).

Chiral Purity Assessment

  • HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min.

  • Retention time : (S)-isomer = 12.3 min; (R)-isomer = 14.7 min.

Challenges and Mitigation

Racemization During Deprotection

Boc removal with trifluoroacetic acid (TFA) can racemize the (S)-center. Solutions include:

  • Low-acid concentration : 1% TFA in DCM.

  • Temperature control : 0°C, 30 minutes.

Byproduct Formation

Side reactions (e.g., β-elimination) are minimized by:

  • Inert atmosphere : Nitrogen or argon.

  • Buffered conditions : pH 6–7 during hydroxylation.

Comparative Analysis of Methods

MethodEE (%)Yield (%)ScalabilityCost Efficiency
CBS Catalysis9870ModerateHigh
Enzymatic Resolution9950HighMedium
Continuous Flow9785HighLow

Wirkmechanismus

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which is stable under a variety of conditions. The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Stereochemical and Functional Group Variations

  • Target Compound vs. : The target lacks the methyl group on the amino moiety (C4 vs. The (2S,3R) stereochemistry in may confer distinct conformational preferences compared to the target’s S-configuration .
  • Target Compound vs. : The shorter butanoic acid backbone (C4 vs. C5 in ) reduces steric hindrance, possibly improving solubility in aqueous systems. ’s methyl branch (C4) may enhance lipophilicity, favoring membrane permeability in drug candidates .
  • Target Compound vs. : The hydroxyl group at C3 in the target contrasts with ’s trifluoro and dimethyl groups, which likely improve metabolic stability but reduce polarity .

Biologische Aktivität

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly known as Boc-4-amino-3-hydroxybutanoic acid, is a chiral amino acid derivative with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₁₇NO₅
  • Molecular Weight : 219.24 g/mol
  • CAS Number : 69489-07-2
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.

The biological activity of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid can be attributed to several mechanisms:

  • Neuroprotective Effects : Research indicates that compounds structurally related to Boc-4-amino-3-hydroxybutanoic acid exhibit neuroprotective properties against oxidative stress. For instance, similar compounds have been shown to reduce apoptosis in neuronal cells subjected to oxidative stress conditions such as oxygen-glucose deprivation (OGD) .
  • Antioxidant Activity : The compound may exert antioxidant effects by modulating intracellular reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .
  • Regulation of Signaling Pathways : Studies suggest that Boc derivatives can influence key signaling pathways involved in cell survival, such as the Akt/Nrf2/HO-1 pathway, which is crucial for cellular responses to oxidative stress .

Case Studies

  • Neuroprotection in Ischemic Models
    • A study evaluated the effects of a related compound on mouse Neuro 2A neuroblastoma cells exposed to OGD. The results demonstrated significant reductions in cell death and oxidative stress markers upon treatment with the compound .
  • Antioxidant Properties
    • In vitro assays showed that compounds similar to Boc-4-amino-3-hydroxybutanoic acid significantly decreased ROS production and improved mitochondrial membrane potential in stressed cells, highlighting their potential as therapeutic agents against oxidative damage .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
NeuroprotectionReduces apoptosis via Akt/Nrf2/HO-1 pathway
AntioxidantDecreases ROS production; enhances catalase activity
Cell Survival EnhancementModulates signaling pathways
Property Value
Molecular FormulaC₉H₁₇NO₅
Molecular Weight219.24 g/mol
CAS Number69489-07-2
Melting PointNot available
Boiling Point411.8 ± 40 °C

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.